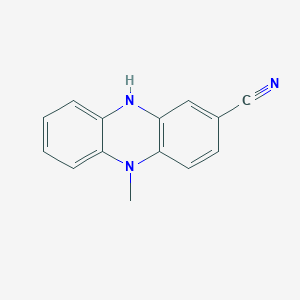
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes functional groups like acetylamino, bis(2-chloroethyl), and methylthio.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- typically involves multiple steps, including the introduction of the acetylamino group, the bis(2-chloroethyl) group, and the methylthio group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine
In medicine, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is investigated for its potential therapeutic properties. It may act as an anticancer agent, antimicrobial agent, or enzyme inhibitor, depending on its interactions with specific biological targets.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for enhancing the performance and durability of various industrial products.
作用機序
The mechanism of action of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(AMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(ETHYLTHIO)-
Uniqueness
The uniqueness of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
3183-33-3 |
|---|---|
分子式 |
C11H20Cl2N2O2S |
分子量 |
315.3 g/mol |
IUPAC名 |
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2S/c1-9(16)14-10(3-8-18-2)11(17)15(6-4-12)7-5-13/h10H,3-8H2,1-2H3,(H,14,16) |
InChIキー |
ARQGMTIGMDIVTK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCSC)C(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)





![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)




